

Navigating the Spectral Landscape of Brominated Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-(bromomethyl)propionic acid
Cat. No.:	B1267385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bromomethyl)acetic acid and its isomers are of significant interest in synthetic chemistry and drug development due to their potential as reactive intermediates and building blocks. However, a comprehensive and centralized repository of their spectral data is notably absent in publicly accessible literature. This guide aims to address this gap by providing a detailed examination of the spectral characteristics of a closely related and well-documented analogue, 2,3-dibromopropanoic acid. The principles and techniques discussed herein are directly applicable to the analysis of other brominated carboxylic acids, including various isomers of bis(bromomethyl)acetic acid.

This document provides tabulated spectral data, detailed experimental protocols for data acquisition, and logical workflows for synthesis and spectral analysis to serve as a valuable resource for researchers in the field.

Spectral Data Summary for 2,3-Dibromopropanoic Acid

The following tables summarize the key quantitative spectral data for 2,3-dibromopropanoic acid (CAS 600-05-5).

Table 1: ^1H NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	Doublet of doublets	1H	CH(Br)
~3.9	Multiplet	2H	CH ₂ (Br)
~11.0	Singlet (broad)	1H	COOH

Note: Chemical shifts can vary depending on the solvent used.

Table 2: ^{13}C NMR Spectral Data of 2,3-Dibromopropanoic Acid

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic Acid)
~45	CH(Br)
~35	CH ₂ (Br)

Note: Chemical shifts can vary depending on the solvent used.

Table 3: IR Spectral Data of 2,3-Dibromopropanoic Acid

Wavenumber (cm ⁻¹)	Description of Vibration
2500-3300	O-H stretch (broad), characteristic of carboxylic acid
1710	C=O stretch (strong), characteristic of carboxylic acid
1200-1300	C-O stretch
500-700	C-Br stretch

Table 4: Mass Spectrometry Data for 2,3-Dibromopropanoic Acid

m/z	Interpretation
232, 234, 236	$[M]^+$, Molecular ion peak with characteristic isotopic pattern for two bromine atoms
153, 155	$[M-Br]^+$, Loss of one bromine atom
107, 109	$[M-Br-COOH]^+$, Loss of a bromine atom and the carboxyl group

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

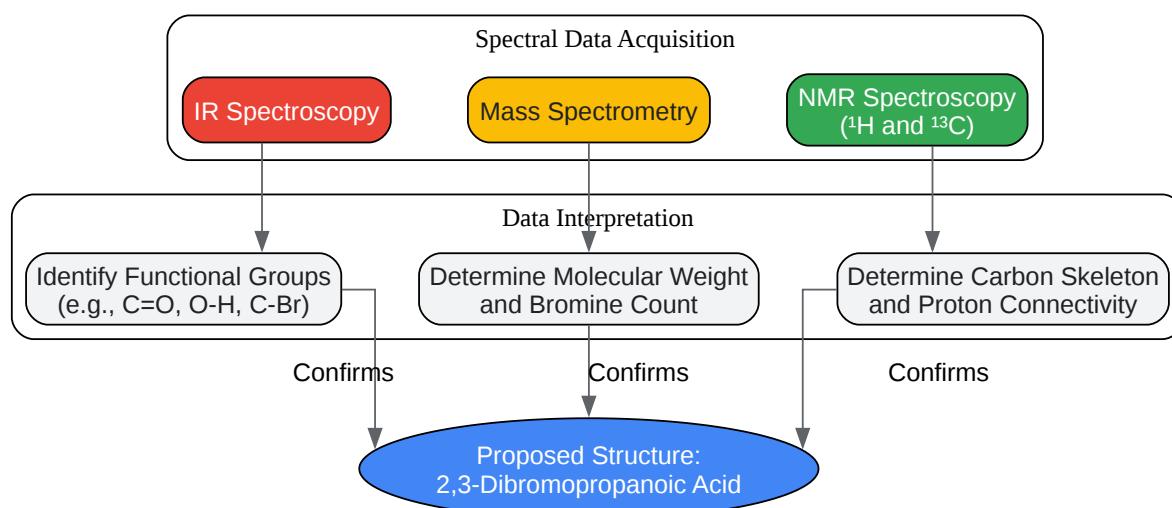
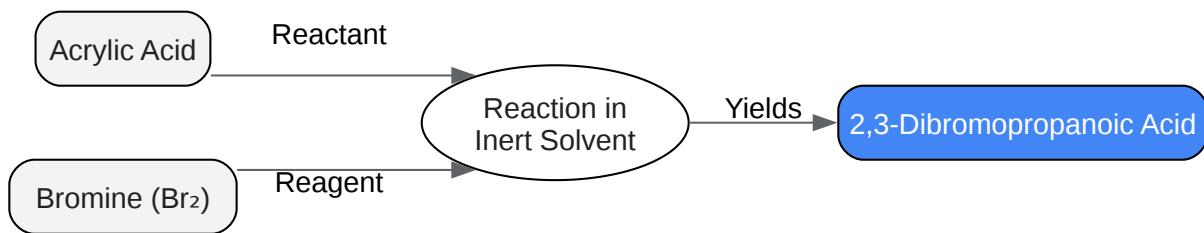
- Sample Preparation: A sample of 5-10 mg of 2,3-dibromopropanoic acid is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- 1H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher) NMR spectrometer.
 - Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry



- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

- Instrument: A mass spectrometer, typically coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.
- Parameters (for EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-400.

Visualizations

Synthesis Workflow

The synthesis of 2,3-dibromopropanoic acid is typically achieved through the bromination of acrylic acid. This straightforward electrophilic addition reaction provides a clear example of a synthetic workflow.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- To cite this document: BenchChem. [Navigating the Spectral Landscape of Brominated Carboxylic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267385#bis-bromomethyl-acetic-acid-spectral-data\]](https://www.benchchem.com/product/b1267385#bis-bromomethyl-acetic-acid-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com